![molecular formula C13H31O3PSi B14224031 Diethyl[3-(triethoxysilyl)propyl]phosphane CAS No. 719300-32-0](/img/structure/B14224031.png)
Diethyl[3-(triethoxysilyl)propyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[3-(triethoxysilyl)propyl]phosphane is an organophosphorus compound with the molecular formula C13H31O3PSi. This compound is characterized by the presence of both phosphane and silane functional groups, making it a versatile reagent in various chemical reactions and applications .
Preparation Methods
The synthesis of Diethyl[3-(triethoxysilyl)propyl]phosphane typically involves the reaction of diethylphosphine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
Diethyl[3-(triethoxysilyl)propyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Hydrolysis: The silane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles like amines, and water for hydrolysis. Major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols .
Scientific Research Applications
Diethyl[3-(triethoxysilyl)propyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as hybrid organic-inorganic materials, which have applications in coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Diethyl[3-(triethoxysilyl)propyl]phosphane involves its ability to form stable complexes with various metal ions and organic molecules. The phosphane group acts as a donor ligand, coordinating with metal centers, while the silane group can undergo hydrolysis and condensation reactions to form stable siloxane networks. These interactions enable the compound to exert its effects in various chemical and biological systems .
Comparison with Similar Compounds
Diethyl[3-(triethoxysilyl)propyl]phosphane can be compared with other similar compounds, such as:
Triethoxysilylpropylamine: Similar in structure but contains an amine group instead of a phosphane group.
Diethylphosphine: Lacks the silane group, making it less versatile in forming hybrid materials.
Triethoxysilane: Contains only the silane group, limiting its applications in coordination chemistry.
The uniqueness of this compound lies in its dual functionality, combining the properties of both phosphane and silane groups, which makes it a valuable reagent in various fields of research and industry .
Properties
CAS No. |
719300-32-0 |
|---|---|
Molecular Formula |
C13H31O3PSi |
Molecular Weight |
294.44 g/mol |
IUPAC Name |
diethyl(3-triethoxysilylpropyl)phosphane |
InChI |
InChI=1S/C13H31O3PSi/c1-6-14-18(15-7-2,16-8-3)13-11-12-17(9-4)10-5/h6-13H2,1-5H3 |
InChI Key |
WCWVJWQFECSALA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCP(CC)CC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


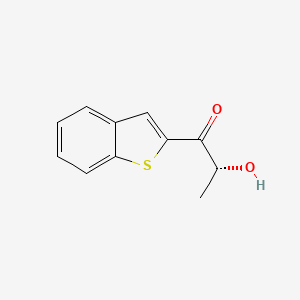
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
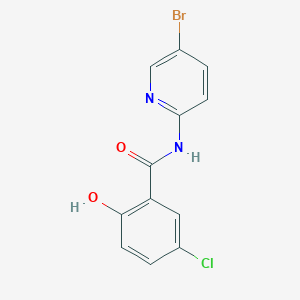
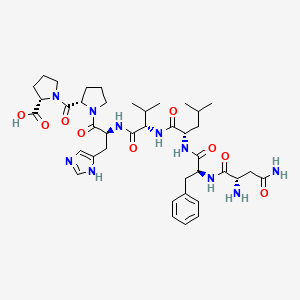
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
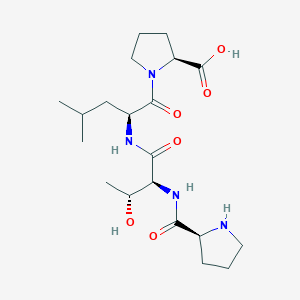
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
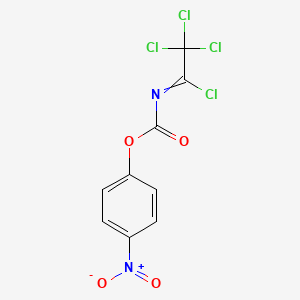
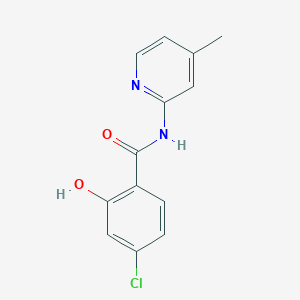
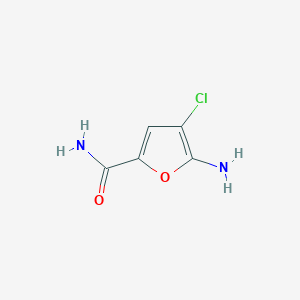
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
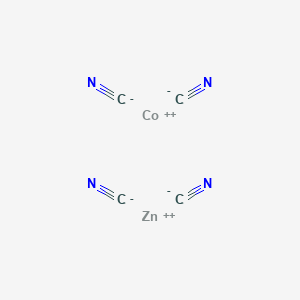
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
